2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide
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Overview
Description
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a dioxobenzoisoquinoline core and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxobenzoisoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring system.
Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions, where the hydroxyphenyl group is introduced to the isoquinoline core.
Amidation reaction: The final step involves the formation of the amide bond between the isoquinoline derivative and the 4-methylpentanamide moiety. This is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoquinoline core can be reduced to form dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-benzoic acid
- 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-propanoic acid
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Uniqueness
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide is unique due to its specific structural features, such as the presence of both the hydroxyphenyl group and the 4-methylpentanamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-14(2)12-20(22(28)25-16-8-5-9-17(27)13-16)26-23(29)18-10-3-6-15-7-4-11-19(21(15)18)24(26)30/h3-11,13-14,20,27H,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWFEQJGRTXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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